4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride
Overview
Description
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C12H6Cl2F3NO3S. It is known for its applications in various fields, including agrochemicals and pharmaceuticals. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride typically involves the reaction of 3-chloro-5-trifluoromethylpyridine with 4-chlorosulfonyl-3-methylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Scientific Research Applications
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and pesticides.
Pharmaceuticals: The compound is used in the development of drugs due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride involves its interaction with specific molecular targets. For example, in agrochemical applications, it inhibits the action of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition disrupts the metabolic processes in target organisms, leading to their death .
Comparison with Similar Compounds
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative used in similar applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A compound with antibacterial properties.
These compounds share similar structural motifs but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO3S/c1-7-4-9(23(15,20)21)2-3-11(7)22-12-10(14)5-8(6-19-12)13(16,17)18/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVUJQFEGGTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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